BTK inhibitor 19
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Overview
Description
BTK inhibitor 19 is a small-molecule inhibitor targeting Bruton tyrosine kinase (BTK), an enzyme crucial for the signaling pathways in B cells and other immune cells. BTK inhibitors have gained significant attention due to their therapeutic potential in treating various B-cell malignancies and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTK inhibitor 19 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the preparation of a pyrazolopyrimidine core, followed by functionalization to introduce specific substituents that enhance the inhibitor’s potency and selectivity .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
BTK inhibitor 19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
BTK inhibitor 19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK-related signaling pathways and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of BTK in immune cell function and development.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and multiple sclerosis
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
BTK inhibitor 19 exerts its effects by binding to the active site of BTK, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways, such as the PI3K, MAPK, and NF-κB pathways, which are crucial for B-cell proliferation, survival, and function . The molecular target of this compound is the cysteine residue at position 481 in the ATP-binding site of BTK .
Comparison with Similar Compounds
BTK inhibitor 19 is compared with other BTK inhibitors, such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib . While all these inhibitors target BTK, they differ in their selectivity, potency, and safety profiles. For example:
Ibrutinib: The first-generation BTK inhibitor with broad activity but higher off-target effects.
Zanubrutinib: A second-generation inhibitor with improved selectivity and fewer side effects.
Orelabrutinib: Known for its high selectivity and favorable safety profile.
Acalabrutinib: Offers a balance between efficacy and safety, with fewer adverse events compared to ibrutinib.
This compound is unique due to its specific structural modifications that enhance its binding affinity and selectivity for BTK, making it a promising candidate for further development and clinical applications .
Properties
Molecular Formula |
C25H24F3N7O3 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
3-amino-2-[(2S)-1-prop-2-enoylpiperidin-2-yl]-5-[4-[[4-(trifluoromethyl)pyridin-2-yl]carbamoyl]phenyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C25H24F3N7O3/c1-2-19(36)34-12-4-3-5-17(34)23-33-20(21(22(29)37)35(23)30)14-6-8-15(9-7-14)24(38)32-18-13-16(10-11-31-18)25(26,27)28/h2,6-11,13,17H,1,3-5,12,30H2,(H2,29,37)(H,31,32,38)/t17-/m0/s1 |
InChI Key |
WIZIQUFUGUEWKY-KRWDZBQOSA-N |
Isomeric SMILES |
C=CC(=O)N1CCCC[C@H]1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C=CC(=O)N1CCCCC1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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